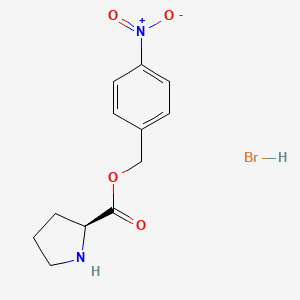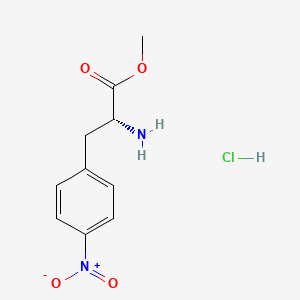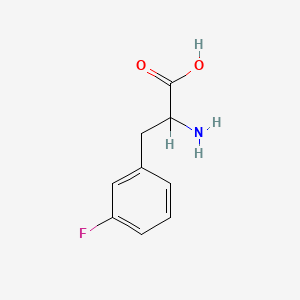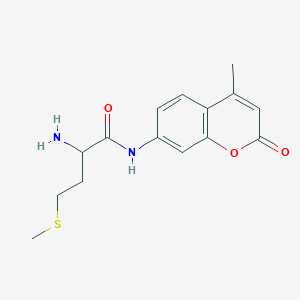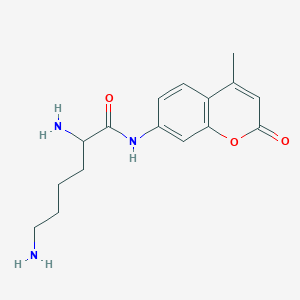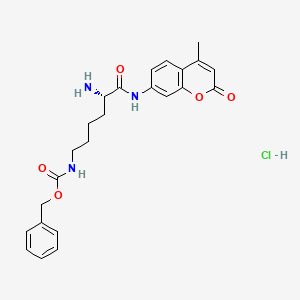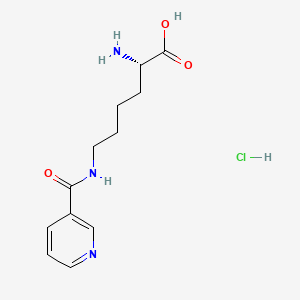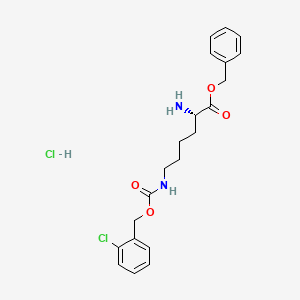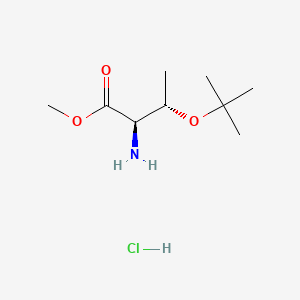
H-D-Thr(tBu)-OMe.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Thr(tBu)-OMe.HCl, also known as 1,1-dithia-2-thiabutane-1-yl O-methyl hydrochloride, is a small molecule compound with potential applications in scientific research. It is a chiral molecule with a dithiabutane-substituted threonine backbone. This compound has been studied extensively due to its potential applications in medicinal chemistry, drug discovery, and biochemistry.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for H-D-Thr(tBu)-OMe.HCl involves the protection of the hydroxyl group of threonine, followed by the introduction of a tert-butyl group at the alpha carbon and subsequent deprotection of the hydroxyl group. The final step involves the formation of the hydrochloride salt of the protected amino acid.
Starting Materials
L-Threonine, tert-Butyl bromoacetate, Methanol, Hydrochloric acid, Diisopropylethylamine, Dichloromethane
Reaction
Protection of the hydroxyl group of threonine using tert-butyldimethylsilyl chloride and diisopropylethylamine in dichloromethane, Introduction of tert-butyl group at the alpha carbon using tert-butyl bromoacetate and potassium carbonate in dimethylformamide, Deprotection of the hydroxyl group using hydrochloric acid in methanol, Formation of the hydrochloride salt of the protected amino acid by addition of hydrochloric acid to the deprotected amino acid in methanol
科学研究应用
H-D-Thr(tBu)-OMe.HCl has a number of potential applications in scientific research. It has been studied extensively as a potential therapeutic agent for a variety of diseases, including cancer and diabetes. It has also been investigated as a potential drug for the treatment of Alzheimer’s disease. Additionally, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
作用机制
The exact mechanism of action of H-D-Thr(tBu)-OMe.HCl is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound may act as an agonist of certain receptors, such as the GABA receptor. This may explain its potential therapeutic effects in the treatment of certain diseases.
生化和生理效应
The biochemical and physiological effects of H-D-Thr(tBu)-OMe.HCl have not been extensively studied. However, it is believed to have a range of effects on the body. It is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been studied as a potential therapeutic agent for a variety of diseases, including cancer and diabetes. It has also been investigated as a potential drug for the treatment of Alzheimer’s disease.
实验室实验的优点和局限性
H-D-Thr(tBu)-OMe.HCl has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to using this compound in lab experiments. For example, it is not yet fully understood how this compound works in the body, so its effects may not be fully predictable. Additionally, this compound is not widely available, so it can be difficult to obtain for research purposes.
未来方向
There are a number of potential future directions for research on H-D-Thr(tBu)-OMe.HCl. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research could be done to develop new synthetic methods for this compound, as well as to develop new applications for this compound in scientific research.
属性
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Thr(tBu)-OMe.HCl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


